

Mass Spectrometry Fragmentation Patterns for DMDP HCl Identification

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Compound of Interest

Compound Name: *2,5-Dideoxy-2,5-imino-D-mannitol*
hcl

Cat. No.: *B1640333*

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Executive Summary & Disambiguation

Subject Definition: In the context of pharmaceutical research and chemical biology, DMDP refers to 2,5-dideoxy-2,5-imino-D-mannitol (also known as 2,5-dihydroxymethyl-3,4-dihydropyrrolidine).[1] It is a naturally occurring polyhydroxylated alkaloid (iminosugar) that acts as a potent glycosidase inhibitor. It is widely researched for its potential as an antiviral, antidiabetic, and chaperone therapeutic agent.

Critical Disambiguation (Forensic Alert): If you arrived here investigating a "legal high" or designer drug, you may be confusing DMDP with 2-DPMP (Desoxypipradrol) or DMP (Dimethocaine). DMDP (the iminosugar) is a hydrophilic carbohydrate mimic, whereas 2-DPMP is a lipophilic stimulant. The fragmentation patterns described below apply strictly to the iminosugar DMDP (C₆H₁₃NO₄).

Experimental Protocol: LC-MS/MS Workflow

Because DMDP is a highly polar, low-molecular-weight iminosugar, standard C18 Reverse Phase chromatography is ineffective (resulting in elution at the void volume). The following

protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC), which is the industry standard for separating isomeric iminosugars like DMDP and DNJ (1-deoxynojirimycin).

Sample Preparation[2][3][4][5]

- Matrix: Plasma, Urine, or Cell Lysate.
- Extraction: Protein precipitation using Acetonitrile (ACN) in a 4:1 ratio.
- Derivatization: Not required for ESI-MS/MS, though FMOC-Cl derivatization can be used to enhance sensitivity in fluorescence detection workflows. This guide focuses on the underivatized free base/HCl salt form.

LC-MS Conditions

Parameter	Setting	Rationale
Column	Amide-HILIC (e.g., Waters XBridge Amide), 3.5 μ m, 2.1 x 100 mm	Retains polar iminosugars via hydrogen bonding and water layer partitioning.
Mobile Phase A	10 mM Ammonium Formate (pH 3.75) in Water	Provides protons for ionization ($[M+H]^+$) and controls peak shape.
Mobile Phase B	Acetonitrile (ACN)	Organic modifier for HILIC separation.
Gradient	90% B to 60% B over 10 mins	Elutes DMDP (less polar than DNJ) before its isomers.
Ionization	ESI Positive Mode (+ve)	Protonation of the secondary amine is highly favorable.
Precursor Ion	m/z 164.1	$[M+H]^+$ for $C_6H_{13}NO_4$.

Fragmentation Analysis & Mechanism

The identification of DMDP relies on a specific fragmentation pathway dominated by neutral losses of water and hydroxymethyl side chains. Unlike peptides, iminosugars do not produce a rich "sequence" ladder, making the ratios of common fragments critical.

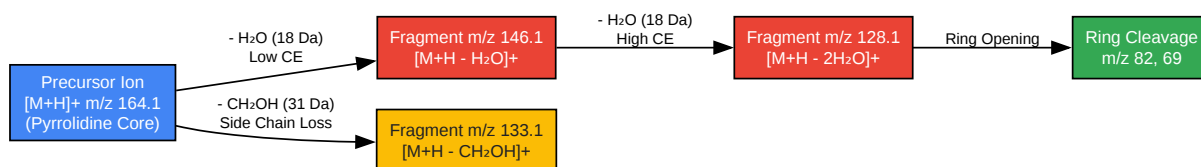
Primary Precursor: m/z 164.1 [M+H]⁺

Key Fragment Ions (Product Ions)

- m/z 146.1 (Base Peak in mild collision): [M+H - H₂O]⁺
 - Mechanism: Protonation of a hydroxyl group (likely at C3 or C4) followed by elimination. The pyrrolidine ring stabilizes the resulting carbocation.
 - Diagnostic Value: High. Almost all polyhydroxylated alkaloids show this, but the energy required to generate it varies by stereochemistry.
- m/z 128.1: [M+H - 2H₂O]⁺
 - Mechanism: Secondary dehydration. This ion becomes dominant at higher Collision Energies (CE > 25 eV).
 - Diagnostic Value: Moderate. Confirms the polyol nature of the molecule.
- m/z 133.1: [M+H - CH₂OH]⁺
 - Mechanism: Cleavage of the hydroxymethyl side chain at C2 or C5.
 - Diagnostic Value: Critical. This distinguishes DMDP (pyrrolidine with two hydroxymethyl groups) from some piperidine isomers (like fagomine) that may lack this specific cleavage pathway or intensity.
- m/z 82.0 - 110.0: Ring Cleavage Ions
 - Mechanism: Cross-ring cleavage (Retro-Diels-Alder type mechanisms) of the pyrrolidine ring.
 - Diagnostic Value: High for distinguishing ring size (pyrrolidine vs. piperidine) when compared with authentic standards.

Fragmentation Pathway Diagram[6][7]

The following diagram illustrates the logical flow of DMDP fragmentation under Collision Induced Dissociation (CID).



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Figure 1: Proposed fragmentation pathway for DMDP HCl (ESI+). The loss of water and hydroxymethyl groups are the dominant transitions.

Comparative Analysis: DMDP vs. Alternatives

Differentiation of DMDP from its structural isomers (like 1-Deoxynojirimycin, DNJ) is the primary analytical challenge. Both have the same mass (163.17 Da) and similar fragmentation patterns.

Comparison Table

Feature	DMDP (Target)	1-DNJ (Alternative)	Miglitol (Drug)
Chemical Name	2,5-dideoxy-2,5-imino-D-mannitol	1-deoxynojirimycin	N-hydroxyethyl-1-deoxynojirimycin
Core Structure	Pyrrolidine (5-membered ring)	Piperidine (6-membered ring)	Piperidine (N-substituted)
Precursor (m/z)	164.1	164.1	208.2
Key Fragment (m/z)	146, 128, 133	146, 128, 110	146 (Loss of side chain + H ₂ O)
HILIC Retention	Elutes Earlier (Less Polar)	Elutes Later (More Polar)	Elutes Earliest (N-alkylated)
Differentiation	m/z 133 is more prominent due to two labile -CH ₂ OH groups. [2]	Ring cleavage ions (m/z 69, 82) often higher intensity.	Unique mass (208) makes it easy to distinguish.

Why HILIC is Mandatory

While MS/MS fragmentation provides structural clues, the similarity between DMDP and DNJ means that retention time is the only self-validating confirmation method.

- DMDP (C2, C5 substituted pyrrolidine) is generally less hydrophilic than DNJ (polyhydroxylated piperidine) because the hydrogen bonding network is slightly disrupted by the symmetry of the pyrrolidine.
- Protocol Validation: Always run a mixed standard of DMDP and DNJ. If you see two peaks at m/z 164->146, the earlier eluter is typically DMDP.

References

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